5-(1,1-Difluoroethyl)-2-fluoropyridine spectroscopic data (NMR, IR, MS)
5-(1,1-Difluoroethyl)-2-fluoropyridine spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(1,1-Difluoroethyl)-2-fluoropyridine
Introduction
In the landscape of modern drug discovery and materials science, the introduction of fluorine into organic molecules has become a cornerstone strategy for modulating physicochemical and biological properties. The unique electronic effects of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. 5-(1,1-Difluoroethyl)-2-fluoropyridine is a compound of significant interest, embodying the structural motifs commonly sought in the development of novel pharmaceuticals and agrochemicals.[1]
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and quality control of 5-(1,1-Difluoroethyl)-2-fluoropyridine. We will delve into the principles and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of the spectral data for this specific molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tri-Nuclear Approach
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a fluorinated compound like 5-(1,1-Difluoroethyl)-2-fluoropyridine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is indispensable.
Guiding Principles
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.
Furthermore, the magnetic moments of neighboring nuclei can interact through chemical bonds, a phenomenon known as spin-spin coupling. This coupling splits NMR signals into multiplets, and the magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of atoms.
For 5-(1,1-Difluoroethyl)-2-fluoropyridine, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which makes it a highly sensitive nucleus for NMR analysis.[2] The large chemical shift dispersion in ¹⁹F NMR often leads to well-resolved spectra, even for complex molecules.[2][3]
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following protocol outlines the general steps for acquiring NMR spectra suitable for structural confirmation.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 5-(1,1-Difluoroethyl)-2-fluoropyridine.
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Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is crucial, as it can influence chemical shifts.[4]
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup and Data Acquisition:
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Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. For quantitative analysis, ensure an adequate relaxation delay between scans.[3]
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Data Interpretation: Decoding the Spectra of 5-(1,1-Difluoroethyl)-2-fluoropyridine
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for the three aromatic protons on the pyridine ring and the three protons of the methyl group.
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Aromatic Region (δ 7.0-8.5 ppm): The protons on the pyridine ring will appear in this region. Their chemical shifts and multiplicities will be influenced by the electron-withdrawing fluorine atoms and the difluoroethyl group. The proton at position 6 (H-6) is expected to be the most downfield due to its proximity to the nitrogen atom. The protons at positions 3 and 4 (H-3 and H-4) will show complex splitting patterns due to coupling with each other and with the fluorine atoms.
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Aliphatic Region (δ 1.5-2.5 ppm): The methyl group (CH₃) protons will appear as a triplet due to coupling with the two adjacent fluorine atoms of the CF₂ group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for all seven carbon atoms in the molecule.
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The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).[4]
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The chemical shifts of the pyridine ring carbons will be significantly affected by the fluorine substituent.[5]
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The carbon of the CF₂ group will show a large chemical shift and will be split into a triplet by the two fluorine atoms. The methyl carbon will also show coupling to the adjacent fluorines.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.
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Two distinct signals are expected: one for the fluorine atom on the pyridine ring (C2-F) and another for the two equivalent fluorine atoms of the difluoroethyl group (CF₂).
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The C2-F signal will likely appear as a multiplet due to coupling with the aromatic protons.
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The CF₂ signal is expected to be a quartet due to coupling with the three protons of the methyl group.
Predicted NMR Data Summary
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-3 | ~7.2-7.4 | ddd | JH3-H4, JH3-F2, JH3-H6 |
| H-4 | ~7.8-8.0 | ddd | JH4-H3, JH4-F2, JH4-H6 | |
| H-6 | ~8.2-8.4 | d | JH6-H4, JH6-F2 | |
| CH₃ | ~1.9-2.1 | t | ³JHF | |
| ¹³C | C-2 | ~160-165 | d | ¹JCF |
| C-3 | ~110-115 | d | ²JCF | |
| C-4 | ~140-145 | d | ³JCF | |
| C-5 | ~125-130 | t | ²JCF | |
| C-6 | ~150-155 | d | ²JCF | |
| CF₂ | ~120-125 | t | ¹JCF | |
| CH₃ | ~20-25 | q | ²JCF | |
| ¹⁹F | C2-F | ~-70 to -90 | m | |
| CF₂ | ~-90 to -110 | q | ³JFH |
Note: These are predicted values based on data for similar fluorinated pyridine compounds. Actual experimental values may vary.[4][6]
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Guiding Principles
Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes (e.g., stretching, bending). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Experimental Protocol: A Quick Scan
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid dispersion in a KBr pellet.
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Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Data Interpretation: Identifying Key Functional Groups
The IR spectrum of 5-(1,1-Difluoroethyl)-2-fluoropyridine is expected to show characteristic absorption bands for the C-F bonds and the pyridine ring.
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C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of C-F stretching vibrations.[7]
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Aromatic C=C and C=N Stretching: The pyridine ring will exhibit several bands in the 1400-1600 cm⁻¹ region.
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C-H Stretching and Bending: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3050-3150 | Aromatic C-H Stretch | Medium-Weak |
| 2900-3000 | Aliphatic C-H Stretch | Medium-Weak |
| 1550-1620 | Aromatic C=C and C=N Stretch | Medium-Strong |
| 1400-1500 | Aromatic C=C and C=N Stretch | Medium-Strong |
| 1100-1300 | C-F Stretch | Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Guiding Principles
In a mass spectrometer, a sample is first ionized. Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI). The resulting ions are then separated based on their m/z ratio and detected. The output is a mass spectrum, which is a plot of ion abundance versus m/z.
Experimental Protocol: From Sample to Spectrum
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Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer.
-
Ionization: The sample is ionized using an appropriate method (e.g., ESI for a softer ionization that often preserves the molecular ion).
-
Mass Analysis: The ions are separated by the mass analyzer.
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Detection: The detector records the abundance of ions at each m/z value.
Data Interpretation: Unraveling the Molecular Formula and Structure
The molecular formula of 5-(1,1-Difluoroethyl)-2-fluoropyridine is C₇H₆F₃N, which corresponds to a monoisotopic mass of 161.04523 Da.[9]
-
Molecular Ion: In the mass spectrum, a peak corresponding to the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) at m/z 161 or 162, respectively, is expected.[9]
-
Fragmentation Pattern: The molecule may fragment in predictable ways. Common fragmentation pathways for fluorinated compounds can involve the loss of fluorine atoms or cleavage of the side chain. The stability of the resulting fragments will dictate the observed fragmentation pattern.
Predicted Mass Spectrometry Data
| m/z | Proposed Ion |
| 162 | [M+H]⁺ |
| 161 | [M]⁺ |
| 142 | [M-F]⁺ |
| 110 | [M-CHF₂]⁺ |
Conclusion
The comprehensive spectroscopic analysis of 5-(1,1-Difluoroethyl)-2-fluoropyridine using NMR, IR, and MS provides a robust framework for its unequivocal structural confirmation and purity assessment. The interplay of ¹H, ¹³C, and ¹⁹F NMR offers detailed insights into the atomic connectivity and electronic environment, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides clues to the molecule's stability. For researchers in medicinal chemistry and materials science, a thorough understanding and application of these techniques are paramount to advancing their discoveries.
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